N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide
Description
N-[(5Z)-5-(1H-Benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a structurally complex thiazolidinone derivative characterized by a fused benzimidazole moiety, a thioxo-thiazolidinone core, and a 2-methylbenzamide substituent. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its Z-configuration at the 5-position of the thiazolidinone ring ensures distinct spatial orientation, which is critical for target binding and selectivity .
Properties
Molecular Formula |
C19H14N4O2S2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C19H14N4O2S2/c1-11-6-2-3-7-12(11)17(24)22-23-18(25)15(27-19(23)26)10-16-20-13-8-4-5-9-14(13)21-16/h2-10,25H,1H3,(H,22,24) |
InChI Key |
ICKAAZZFBFMKLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide typically involves the condensation of 2-aminobenzimidazole with a suitable aldehyde to form the benzimidazole derivative. This intermediate is then reacted with a thioamide and a benzoyl chloride derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thiazolidinone rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate signaling pathways by interacting with key proteins involved in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit structural and functional diversity, with variations in substituents significantly influencing their pharmacological profiles. Below is a detailed comparison of the target compound with structurally related analogs:
Structural Analogues and Substituent Effects
Research Findings and Data
Anticancer Activity
- The target compound demonstrated IC₅₀ values of 1.2–3.8 µM against HeLa and MCF-7 cancer cell lines in preliminary assays, outperforming indole-based analogs (IC₅₀ > 5 µM) .
- Mechanism : DNA intercalation and topoisomerase I inhibition were confirmed via fluorescence quenching and gel electrophoresis .
Antimicrobial Activity
- Against Staphylococcus aureus, the target compound showed a MIC of 8 µg/mL , comparable to methoxybenzylidene derivatives (MIC 4–16 µg/mL) but with reduced cytotoxicity to mammalian cells .
Biological Activity
N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a complex compound that has garnered attention for its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C19H14N4O2S2
- Molecular Weight : 394.5 g/mol
Structural Features
The compound features a thiazolidinone structure, which is known for its diverse pharmacological properties. The key structural components include:
- Benzimidazole moiety : Associated with various biological activities, particularly in cancer therapy.
- Thiazolidine ring : Known for insulin sensitization and potential anti-inflammatory effects.
- Amide functional group : Influences the compound's solubility and biological activity.
Antitumor Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antitumor activity. For instance, studies have shown that derivatives of benzimidazole can inhibit the proliferation of various cancer cell lines.
Case Study Findings
A study published in Compounds highlighted several derivatives with promising antitumor activity:
| Compound | Cell Line Tested | IC50 (μM) | Notes |
|---|---|---|---|
| 5 | A549 | 2.12 | High activity in 2D assays |
| 6 | HCC827 | 5.13 | Moderate cytotoxicity on normal cells |
| 8 | NCI-H358 | 6.75 | Significant activity against multiple lines |
These findings suggest that modifications to the benzimidazole structure can enhance antitumor efficacy while maintaining lower toxicity levels in normal cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Antimicrobial Testing Results
The antimicrobial activity was assessed using broth microdilution methods, yielding the following results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
These results indicate that the compound possesses moderate antibacterial properties, which could be further explored for therapeutic applications .
The biological activities of this compound are thought to involve multiple mechanisms:
- DNA Interaction : Similar compounds have shown a tendency to bind within the minor groove of DNA, potentially interfering with replication and transcription processes.
- Enzyme Inhibition : The thiazolidinone core may inhibit specific enzymes involved in cell proliferation or survival pathways.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
